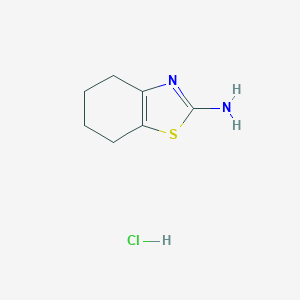

4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride

Vue d'ensemble

Description

4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride is a chemical compound with the molecular formula C7H11ClN2S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its benzothiazole ring structure, which is a common motif in many biologically active molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride typically involves the reaction of 2-chlorobenzothiazole with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of benzothiazole derivatives in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). This method allows for the selective reduction of the benzothiazole ring to form the desired tetrahydro derivative .

Analyse Des Réactions Chimiques

Types of Reactions

4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Applications De Recherche Scientifique

Chemistry

The compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity can be attributed to the presence of amine and thiazole functionalities, allowing it to participate in various chemical reactions such as oxidation and reduction.

Biology

Research indicates that 4,5,6,7-tetrahydro-benzothiazol-2-ylamine hydrochloride exhibits notable biological activities , including:

- Antimicrobial properties : Investigated for its potential to inhibit bacterial growth.

- Anticancer effects : Studies have shown its ability to inhibit specific kinases involved in cellular signaling pathways, which may lead to altered cell proliferation in cancer cell lines .

Medicine

The compound is being explored for its potential therapeutic effects in treating various conditions:

- Neurological Disorders : It has been studied for its effects on neurodegenerative diseases complicated by depression. Certain derivatives have shown promise as monoamine oxidase B inhibitors, which are crucial for managing symptoms associated with Alzheimer's disease .

- Proteomics Research : The amine group allows it to interact with biomolecules like proteins, potentially serving as a probe for protein labeling or purification.

Antidepressant Activity

A study synthesized a series of benzothiazole derivatives that were tested for their inhibitory potency against monoamine oxidase and cholinesterase. Among these compounds, several displayed significant activity in reducing immobility time in forced swim tests, indicating potential antidepressant effects .

Acetylcholinesterase Inhibition

Research on coumarin-based heterocyclic compounds coupled with benzothiazole demonstrated excellent acetylcholinesterase inhibitory activity. One compound exhibited an IC50 value of 2.7 µM, suggesting strong potential for therapeutic applications in Alzheimer's disease .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which play crucial roles in cellular signaling and regulation . By inhibiting these enzymes, the compound can modulate various biological processes, including cell proliferation and apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine

- 2-Benzothiazolamine, 4,5,6,7-tetrahydro-

- 4,5,6,7-Tetrahydro-1,3-benzothiazol-2 (3H)-imine

Uniqueness

4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride is unique due to its specific structural features and biological activities. Unlike other similar compounds, it has shown significant potential as a dual kinase inhibitor, making it a valuable candidate for further research and development in medicinal chemistry .

Activité Biologique

4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride is a compound with significant biological activity attributed to its unique benzothiazole ring structure. This compound has garnered attention in medicinal chemistry for its potential applications in treating various diseases, including neuropsychiatric disorders and cancers. The following sections detail its synthesis, biological activities, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : C₇H₁₁ClN₂S

- CAS Number : 15951-21-0

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzothiazole with ammonia or an amine in solvents like ethanol or methanol under controlled temperatures (50-100°C) . Industrially, catalytic hydrogenation methods using catalysts such as palladium on carbon (Pd/C) are employed for efficiency .

Antitumor Activity

Recent studies have highlighted the antitumor properties of benzothiazole derivatives. For instance, a series of compounds derived from 4,5,6,7-tetrahydro-benzothiazole have shown high selectivity against aneuploid cell lines compared to diploid cell lines. Structure-activity relationship (SAR) studies indicated that modifications at specific positions on the phenyl ring can enhance potency .

| Compound | Activity | IC50 (µg/mL) |

|---|---|---|

| Compound 19 | Antitumor against MCF-7 and MDA-MB-361 | Highest potency observed |

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects by inhibiting enzymes involved in neurodegenerative pathways. It has been studied for its potential in treating conditions like Parkinson's disease by modulating dopamine levels in animal models .

Antimicrobial Properties

The compound has also displayed antimicrobial activity against various pathogens. Its structural features allow it to interact effectively with microbial targets .

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases such as casein kinase 2 (CK2) and glycogen synthase kinase-3 beta (GSK3β). These kinases are crucial in cellular signaling pathways that regulate cell proliferation and survival .

Case Studies

- Antitumor Efficacy : A study evaluated the efficacy of a series of benzothiazole derivatives in inhibiting tumor growth in vitro and in vivo models. The results demonstrated significant reductions in tumor size and proliferation rates when treated with these compounds.

- Neuroprotection : In a preclinical model of Parkinson's disease using Rhesus monkeys treated with MPTP (a neurotoxin), administration of the compound resulted in notable improvements in motor function and a reduction in dopamine depletion compared to control groups .

Comparative Analysis

This compound can be compared to other benzothiazole derivatives regarding their biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-benzothiazole | Amino group on benzothiazole | Strong antimicrobial activity |

| 4-Methyl-benzothiazole | Methyl substitution | Enhanced lipophilicity |

| 2-Hydroxy-benzothiazole | Hydroxyl group addition | Increased solubility |

These comparisons illustrate how structural modifications can influence the biological activities of benzothiazole derivatives.

Propriétés

IUPAC Name |

4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S.ClH/c8-7-9-5-3-1-2-4-6(5)10-7;/h1-4H2,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQLOFQYFKYTJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384953 | |

| Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15951-21-0 | |

| Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15951-21-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.